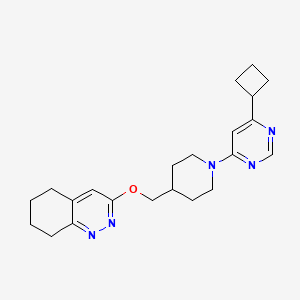
3-((1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
説明
特性
IUPAC Name |
3-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-2-7-19-18(4-1)12-22(26-25-19)28-14-16-8-10-27(11-9-16)21-13-20(23-15-24-21)17-5-3-6-17/h12-13,15-17H,1-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULVXELQQOHRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=NC(=C4)C5CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-((1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on various research findings.
The molecular formula of the compound is with a molecular weight of approximately 300.4 g/mol. The structure includes a tetrahydrocinnoline core linked to a piperidine and pyrimidine moiety, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N4O |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | VZKSXOTZFWYQMX-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the piperidine and pyrimidine intermediates followed by their coupling with the tetrahydrocinnoline framework. Common reagents include cyclobutyl bromide and various solvents like dichloromethane.
Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes or receptors. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines by modulating key signaling pathways involved in tumor growth. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism.
- Receptor Modulation : It could interact with cell surface receptors, altering cellular signaling cascades.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of similar compounds. For example, pyrimidine derivatives have been shown to exhibit significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Case Studies
- Anticancer Studies : A series of derivatives related to this compound were tested for their antitumor effects. Results indicated that they could induce apoptosis in human cancer cells and inhibit tumor growth in vivo models.
- Antifungal Activity : Research on piperidine-based compounds has demonstrated antifungal properties against resistant strains of Candida auris, suggesting potential applications in treating fungal infections .
Comparative Analysis
The biological activity of this compound can be compared with other known compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imatinib | Pyridine-pyrimidine derivative | Tyrosine kinase inhibitor |
| Sorafenib | Multi-target kinase inhibitor | Used for liver and kidney cancers |
| Pazopanib | Aromatic amine with piperazine | Inhibits multiple receptor tyrosine kinases |
類似化合物との比較
Table 1: Key Structural Differences
Key Observations:
Pyrimidine Substituents: The cyclobutyl group in the target compound introduces greater steric hindrance and lipophilicity compared to the methyl group in . This may improve membrane permeability but could reduce solubility.
Core Modifications: The tetrahydrocinnoline core in the target compound and its analogs contrasts with the triazolopyridine core in EP 3 532 474 B1 derivatives . The latter’s fused triazole ring may enhance metabolic stability but reduce conformational flexibility.
Linker and Functional Groups: The piperidinylmethoxy linker is conserved across cinnoline analogs but varies in substituent bulkiness. For example, the thiazole-containing compound has a shorter linker, possibly limiting binding pocket accessibility. EP 3 532 474 B1 derivatives incorporate sulfonamide/carbamoyl groups, which are absent in the target compound. These groups are often used to modulate solubility and target selectivity .
Inferred Pharmacological Properties
Table 2: Hypothetical Activity Based on Structural Proxies
Discussion:
- The cyclobutyl-pyrimidine moiety in the target compound is structurally analogous to inhibitors of Janus kinases (JAK) and phosphoinositide 3-kinases (PI3K), where bulky substituents improve selectivity against ATP-binding pockets .
- In contrast, the methyl-pyrimidine analog may exhibit broader but weaker activity, as seen in early-stage kinase inhibitors with smaller substituents.
- The thiazole-containing analog could target enzymes requiring π-π stacking or metal coordination, such as histone deacetylases (HDACs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


